molecular formula C8H20Cl2N6 B041303 2,2'-Azobis(2-methylpropionamidine) dihydrochloride CAS No. 2997-92-4

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Cat. No. B041303
CAS RN: 2997-92-4
M. Wt: 271.19 g/mol
InChI Key: LXEKPEMOWBOYRF-UHFFFAOYSA-N
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Description

2,2'-Azobis(2-methylpropionamidine) dihydrochloride is a chemical compound widely studied for its various applications and characteristics. It's known for being a radical initiator in polymerization processes due to its ability to decompose and generate free radicals under certain conditions.

Synthesis Analysis

The synthesis of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride involves azobisisobutyronitrile (AIBN) as the primary material through the Pinner reaction. Optimal conditions have been determined for its preparation, with a notable yield and purity achieved under specific conditions of temperature and reaction time (Liu Xiao‐fang, 2010).

Molecular Structure Analysis

While direct molecular structure analysis specific to 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is not provided in the found research, its characterization often involves infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity after synthesis.

Chemical Reactions and Properties

This compound is highly reactive and undergoes decomposition to generate radical species, a process extensively analyzed using thermal and kinetic studies to understand its behavior and potential hazards. It's characterized by a high exothermicity and poses thermal hazards due to its decomposition kinetics, which have been modeled to evaluate safety in storage and transportation (Hua-bo Li et al., 2020).

Physical Properties Analysis

The physical properties, including the decomposition kinetics and thermal hazards of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, have been thoroughly studied. Experiments and simulations provide insights into its stability, decomposition temperature, and related safety parameters (Hua-bo Li et al., 2020).

Scientific Research Applications

  • Initiation of Lipid Autoxidation : It is used for initiating lipid autoxidation at pH 4-10 in SDS micelles (Musialik, Kita, & Litwinienko, 2008).

  • Polymerization of Poly(methyl methacrylate) Nanospheres : It serves as a heat-activated, water-soluble, free radical initiator in the polymerization of poly(methyl methacrylate) nanospheres, which show iridescence when close-packed (Lisensky et al., 2020).

  • Reverse Atom Transfer Radical Polymerization (ATRP) : It is used as an initiator in reverse ATRP of n-butyl methacrylate (Qiu, Gaynor, & Matyjaszewski, 1999).

  • Macroemulsion Polymerization : It assists in macroemulsion polymerization to prepare monodisperse polymer particles with a diameter of 200-300 nm (Wang et al., 2020).

  • Study of Protective Effects Against Oxidative Haemolysis : It is utilized in studying the protective effects of triazole-bearing gramine derivatives against oxidative haemolysis (Kozanecka-Okupnik et al., 2020).

  • Synthesis of Azoiminomethylether Hydrochloride : It is employed in the synthesis of azoiminomethylether hydrochloride and its derivatives (Liu Xiao‐fang, 2010).

  • Anode Material in Alkaline Metal Ion Batteries : It offers potential as an anode material in alkaline metal ion batteries, contributing to the development of toxin-free and environmentally-friendly batteries (Zhu et al., 2019).

  • Polymerization of Acrylamide : It is used in aqueous solution polymerization of acrylamide to synthesize a very soluble polymer (Cai, Li, & Zhao, 2015).

  • Surface Modification of SiC Nanoparticles : Its use in the surface modification of SiC nanoparticles improves their dispersion stability in aqueous solution (Iijima & Kamiya, 2008).

  • Evaluation of Antioxidant Activities : It is part of a method evaluating antioxidant activities of various substances against reactive oxygen species, providing insights into antioxidant quality in food materials and products (Terashima et al., 2010).

  • Abrasive-Free Polishing : It improves the material removal rate in abrasive-free polishing of hard disk substrates (Ren & Lei, 2014).

  • Microwave-Assisted Decomposition : Its rapid decomposition under microwave irradiation accelerates polymerization reactions (Costa et al., 2010).

Safety And Hazards

The compound is self-heating and may catch fire. It is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The compound is used in a variety of polymerization applications and can be expected to have a wide range of uses in the future. It is uniquely characterized by the amidine group which is cationic. Cationic emulsions, latex, etc. can be synthesized easily and in a stable manner, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .

properties

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKPEMOWBOYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13217-66-8 (Parent)
Record name 2,2'-Azobis(2-amidinopropane) diHCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3049756
Record name 2,2'-Azobis(2-amidinopropane) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

CAS RN

2997-92-4
Record name 2,2'-Azobis(2-amidinopropane) diHCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Azobis(2-amidinopropane) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-azobis[2-methylpropionamidine] dihydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
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2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Reactant of Route 5
2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Reactant of Route 6
2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Citations

For This Compound
6,290
Citations
X Zhu, J Zhang, X Zhang, Q Dai, Q Fu - Molecules, 2023 - mdpi.com
The aim of this study was to investigate the biochemical properties and gel-forming capacity of duck myofibrillar proteins under the effects of 2,2′-azobis(2-methylpropionamidine) …
Number of citations: 7 www.mdpi.com
G Mu, H Li, Y Tuo, Y Gao, Y Zhang - Journal of dairy science, 2019 - Elsevier
Some Lactobacillus strains have been reported to have antioxidative activity. In our previous work, we screened Lactobacillus plantarum Y44 for its antioxidative activity. In this study, we …
Number of citations: 32 www.sciencedirect.com
PA Freitas, KA Oliveira, LA Magalhães… - Journal of Medicinal …, 2022 - liebertpub.com
Redox imbalance can lead to irreversible damages to biological functions. In this context, rutin stands out for its antioxidant potential. The objective of this study was to evaluate the …
Number of citations: 5 www.liebertpub.com
Y Gao, Y Liu, F Ma, M Sun, G Mu, Y Tuo - Journal of proteomics, 2020 - Elsevier
Our previous study demonstrated that Lactobacillus plantarum Y44 exhibited antioxidant activity. However, the physiological characteristics of L. plantarum Y44 exposure to oxidative …
Number of citations: 7 www.sciencedirect.com
AC Forero-Girón, D Fuentealba… - Journal of Molecular …, 2023 - Elsevier
AAPH (2,2′-azobis(2-methylpropionamidine) dihydrochloride), a water-soluble azo compound is widely employed to produce peroxyl radicals for chemical and biological studies. This …
Number of citations: 4 www.sciencedirect.com
HB Li, W Wu, X Peng, X Wang, XY Guo, LP Chen… - Thermochimica …, 2020 - Elsevier
Research on the decomposition kinetics and thermal hazards of 2,2'-azobis(2-methylpropionamidine) dihydrochloride by experimental and simulation approach - ScienceDirect Skip to …
Number of citations: 8 www.sciencedirect.com
Z Xu, N Hua, JS Godber - Journal of agricultural and food …, 2001 - ACS Publications
The antioxidant activities of vitamin E (α-tocopherol, α-tocotrienol, γ-tocopherol, and γ-tocotrienol) and γ-oryzanol components (cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, …
Number of citations: 675 pubs.acs.org
AV Ivanova, EL Gerasimova, ER Gazizullina… - Russian Chemical …, 2016 - Springer
A potentiometric method was proposed for the determination of rate constants for peroxyl radical generation using the reduced form of the metal in the complex. The kinetics of the …
Number of citations: 7 link.springer.com
R Lakshminarayana, G Aruna, UV Sathisha… - Chemico-biological …, 2013 - Elsevier
Aim of this study was to elucidate lutein oxidation products mediated through peroxyl radical inducer 2,2′-Azobis (2-methylpropionamidine) dihydrochloride (AAPH) and to study …
Number of citations: 30 www.sciencedirect.com
CF Lee, YH Chou, WY Chiu - Journal of Polymer Science Part A …, 2007 - Wiley Online Library
In this work, Fe 3 O 4 /polystyrene/poly(N‐isopropylacryl amide‐co‐methylacrylate acid) (Fe 3 O 4 /PS/P(NIPAAM‐co‐MAA)) magnetic composite latex was synthesized by the method of …
Number of citations: 16 onlinelibrary.wiley.com

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